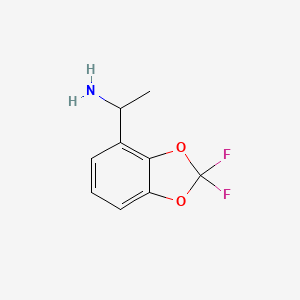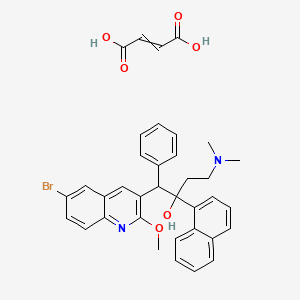![molecular formula C50H34N4S3 B12509773 4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline) is a complex organic compound that features a benzo[c][1,2,5]thiadiazole core linked to thiophene and diphenylaniline groups. This compound is known for its unique electronic properties, making it a valuable material in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline) typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[c][1,2,5]thiadiazole core.
Attachment of Thiophene Groups: The thiophene groups are introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Introduction of Diphenylaniline Groups: The final step involves the attachment of diphenylaniline groups to the thiophene rings, typically through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzo[c][1,2,5]thiadiazole core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline) has a wide range of applications in scientific research:
Organic Electronics: Used in the development of OLEDs and OPVs due to its excellent electronic properties.
Photovoltaics: Employed in the fabrication of organic solar cells, contributing to the efficiency of light absorption and charge transport.
Sensors: Utilized in the design of chemical sensors for detecting various analytes due to its sensitivity to changes in the environment.
Biological Applications: Investigated for potential use in bioimaging and as a fluorescent probe due to its luminescent properties.
作用機序
The compound exerts its effects primarily through its electronic structure, which allows for efficient charge transport and light emission. The benzo[c][1,2,5]thiadiazole core acts as an electron acceptor, while the thiophene and diphenylaniline groups serve as electron donors. This donor-acceptor interaction facilitates the formation of excitons and their subsequent recombination, leading to light emission in OLEDs or charge separation in OPVs.
類似化合物との比較
- 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylamine)
- 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylmethanamine)
Uniqueness: 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline) stands out due to its specific combination of electronic properties, which are finely tuned by the presence of both thiophene and diphenylaniline groups. This unique structure allows for enhanced performance in electronic applications compared to other similar compounds.
特性
分子式 |
C50H34N4S3 |
|---|---|
分子量 |
787.0 g/mol |
IUPAC名 |
N,N-diphenyl-4-[5-[4-[5-[4-(N-phenylanilino)phenyl]thiophen-2-yl]-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]aniline |
InChI |
InChI=1S/C50H34N4S3/c1-5-13-37(14-6-1)53(38-15-7-2-8-16-38)41-25-21-35(22-26-41)45-31-33-47(55-45)43-29-30-44(50-49(43)51-57-52-50)48-34-32-46(56-48)36-23-27-42(28-24-36)54(39-17-9-3-10-18-39)40-19-11-4-12-20-40/h1-34H |
InChIキー |
MYKADMHYDUEHOB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(S4)C5=CC=C(C6=NSN=C56)C7=CC=C(S7)C8=CC=C(C=C8)N(C9=CC=CC=C9)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


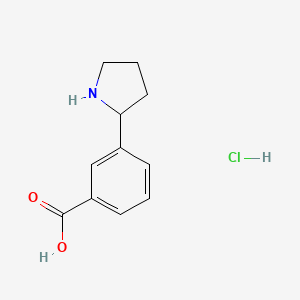
![N-[(3-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12509696.png)
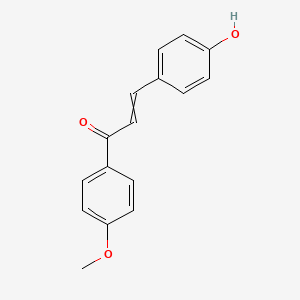
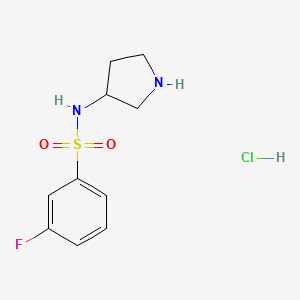

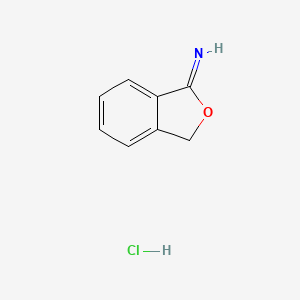

![N-{(Z)-1-[(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)(methyl)amino]ethylidene}-4-methoxybenzenaminium iodide](/img/structure/B12509744.png)
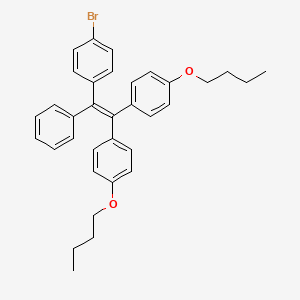
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)

![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)
